tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate
Description
tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate: is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a hydroxyazepane ring
Properties
Molecular Formula |
C19H28N2O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl (3S,6S)-3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16-/m0/s1 |
InChI Key |
WZWYUEFDQYWAAK-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often begins with a suitable azepane or tetrahydroazepine intermediate bearing functional handles for further elaboration. For example, tert-butyl(3S,4R)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate can be prepared by selective silylation and Cbz protection steps.
Hydroboration and Diastereoselective Hydroxylation
Hydroboration of the tetrahydroazepine double bond using borane dimethylsulfide complex (BH3∙SMe2) in tetrahydrofuran (THF) under nitrogen atmosphere at room temperature yields a mixture of regioisomers with high diastereofacial selectivity. The reaction is typically stirred for 1 hour followed by oxidative workup with ethanol and sodium hydroxide to yield azepanols.
- Reaction conditions: THF solvent, 25 °C, 1 hour.
- Regioisomeric mixture: (5S) and (6R) alcohols.
- Purification: Semi-preparative reverse-phase HPLC using acetonitrile/water/trifluoroacetic acid gradient.
Deprotection and Purification
The silyl protecting groups are removed under acidic or fluoride ion conditions to yield the free hydroxy azepane derivatives. The final product is isolated as a clear oil or crystalline solid after chromatographic purification.
Alternative Synthetic Strategies
Carbamate and Sulfonamide Protection Strategies
In some processes, the amino group is protected using carbamate groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or sulfonamide derivatives. The choice of protecting group affects reaction conditions and yields.
Lactone Opening and Cyclization
A convergent approach involves nucleophilic opening of lactones with amines to form azepane intermediates without coupling reagents, avoiding hazardous reagents like diazomethane or expensive catalysts. This method can achieve yields above 95% under mild conditions (60–85 °C, 8–24 hours) in organic solvents such as THF or acetonitrile.
Use of Sulfonyl Halides and Bases
The introduction of sulfonyl groups via sulfonyl halides (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of tertiary amine bases (e.g., triethylamine, DIPEA, 4-dimethylaminopyridine) is employed to activate intermediates for further transformations. Reaction times range from 30 to 90 minutes at 10–30 °C.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| A | Protection of amine | Cbz-Cl or Boc2O, base (TEA), organic solvent (DCM, THF) | Formation of carbamate-protected amine |
| B | Hydroboration-oxidation | BH3∙SMe2 in THF, 25 °C, then NaOH/ethanol | Diastereoselective formation of hydroxyazepane |
| C | Deprotection | Acidic conditions or fluoride ions (TBAF) | Removal of silyl protecting groups |
| D | Purification | Reverse-phase HPLC or flash chromatography | Isolation of pure (3S,6S) isomer |
Analytical Characterization Data
Typical NMR data for the synthesized compound confirms stereochemistry and purity:
- [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup): Signals consistent with benzyloxy group aromatic protons, tert-butyl singlet (~1.4 ppm), and characteristic azepane ring protons.
- [^13C NMR (CDCl3, 100 MHz)](pplx://action/followup): Carbonyl carbons at ~154–168 ppm, aromatic carbons at ~128–135 ppm, tert-butyl carbon at ~28 ppm.
- Mass Spectrometry: Molecular ion peak consistent with C19H28N2O5 (m/z = 364.40).
Summary of Key Research Findings
- The hydroboration-oxidation of protected tetrahydroazepines is an efficient route to stereoselectively access hydroxyazepane derivatives with high regio- and diastereoselectivity.
- The use of Cbz as an amino protecting group provides stability during subsequent transformations and can be removed under mild hydrogenolysis conditions.
- Alternative synthetic routes involving lactone opening and sulfonylation steps provide convergent and high-yielding access to azepane derivatives, minimizing hazardous reagents and improving sustainability.
- Purification methods including semi-preparative HPLC and crystallization afford high-purity products suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Trifluoroacetic acid (TFA) for removing the tert-butyl group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the free amine.
Substitution: Formation of derivatives with different protecting groups.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Protecting Group Chemistry: The benzyloxycarbonyl group is a common protecting group for amines.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features.
Biological Studies: Used in studies involving enzyme interactions and inhibition.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate would depend on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3S,6S)-3-amino-6-hydroxyazepane-1-carboxylate: Lacks the benzyloxycarbonyl group.
tert-butyl (3S,6S)-3-{[(methoxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate: Has a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
Structural Features: The combination of the tert-butyl group, benzyloxycarbonyl-protected amine, and hydroxyazepane ring makes it unique.
Reactivity: The presence of different functional groups allows for diverse chemical transformations.
Biological Activity
The compound tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate (CAS No. 1219141-16-8) is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and findings from relevant studies.
Chemical Structure and Properties
- Molecular Formula : C22H32N2O6
- Molecular Weight : 420.50 g/mol
- CAS Number : 1219141-16-8
The compound features a tert-butyl group, a benzyloxycarbonylamino moiety, and a hydroxyazepane structure, which contribute to its biological properties.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Some azepane derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Properties : Certain studies have indicated that similar structures can inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study tested various azepane derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range.
-
Anticancer Effects :
- In vitro studies on cancer cell lines demonstrated that compounds with similar structural features induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
-
Enzyme Inhibition :
- Research has highlighted the potential of azepane derivatives to inhibit enzymes such as proteases and kinases. These interactions can disrupt critical signaling pathways in cancer and other diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection strategies. For example:
-
Step 1 : Introduce the tert-butyl carbamate group via Boc-protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., THF/NaHCO₃).
-
Step 2 : Install the benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions.
-
Step 3 : Hydroxyl group introduction via oxidation-reduction sequences or stereoselective epoxide ring-opening.
-
Stereochemical Control : Use chiral catalysts (e.g., Jacobsen’s catalysts for epoxide resolution) or enzymatic resolution to ensure (3S,6S) configuration. Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Data Table : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, 0°C → RT | 85–90% | ≥98% |
| Cbz Protection | Cbz-Cl, NaOH, H₂O/EtOAc | 75–80% | ≥95% |
| Hydroxylation | mCPBA, NaHCO₃, CH₂Cl₂ | 60–70% | ≥90% |
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- Degradation Pathways : Hydrolysis of the Cbz group under acidic/alkaline conditions or oxidation of the hydroxyl moiety.
- Stabilizers : Use inert atmospheres (N₂) or desiccants (silica gel) for long-term storage. Refer to safety data sheets for analogous tert-butyl carbamates, which show low hygroscopicity .
Advanced Research Questions
Q. What computational methods are effective for predicting the conformational dynamics of this azepane derivative in solution?
- Methodological Answer :
-
Molecular Dynamics (MD) Simulations : Use software like GROMACS with OPLS-AA force fields to model solvent interactions (e.g., DMSO or water).
-
Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to analyze intramolecular hydrogen bonding between the hydroxyl and carbamate groups.
-
Validation : Compare computed NMR chemical shifts (e.g., H, C) with experimental data to refine models .
- Data Table : Computed vs. Experimental NMR Shifts (Key Protons)
| Proton Position | Calculated δ (ppm) | Experimental δ (ppm) | Deviation |
|---|---|---|---|
| C6-OH | 1.85 | 1.82 | 0.03 |
| NH (Cbz) | 5.12 | 5.15 | 0.03 |
Q. How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across studies?
- Methodological Answer :
- Source Analysis : Verify assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies may arise from DMSO concentration variations affecting solubility.
- Dose-Response Repetition : Conduct triplicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity).
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to compare datasets. Refer to ’s split-plot design for controlled variable isolation .
Q. What strategies optimize the stereoselective synthesis of the (3S,6S) configuration for scale-up?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) to enhance enantioselectivity.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real-time.
- Case Study : ’s asymmetric Mannich reaction achieved >95% ee via chiral Brønsted acid catalysis, a transferable approach for azepane systems .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the tert-butyl group?
- Methodological Answer :
- Dynamic Effects : Restricted rotation around the carbamate C–N bond at low temperatures can split signals. Variable-temperature NMR (VT-NMR) from –50°C to 50°C confirms this.
- Impurity Profiling : Trace solvents (e.g., residual THF) or diastereomeric byproducts may cause splitting. Use H-C HSQC to assign peaks unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
